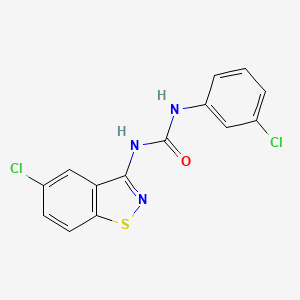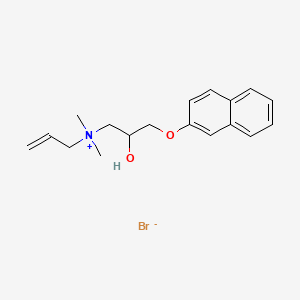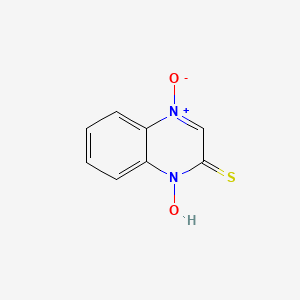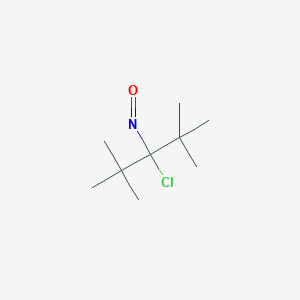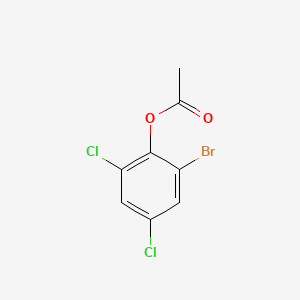
(2-Bromo-4,6-dichlorophenyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4,6-dichlorophenyl) acetate is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, and an acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,6-dichlorophenyl) acetate typically involves the bromination and chlorination of phenyl acetate. The process begins with the acetylation of phenol to form phenyl acetate, followed by selective bromination and chlorination at the 2, 4, and 6 positions of the phenyl ring. Common reagents used in these steps include bromine, chlorine, and suitable catalysts to facilitate the halogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled addition of bromine and chlorine. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(2-Bromo-4,6-dichlorophenyl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted phenyl acetates, phenols, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Bromo-4,6-dichlorophenyl) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2-Bromo-4,6-dichlorophenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative. These interactions can modulate the activity of biological molecules and pathways .
相似化合物的比较
Similar Compounds
(2-Bromo-4,6-difluorophenyl) acetate: Similar structure but with fluorine atoms instead of chlorine.
(2-Bromo-4,6-dichlorophenyl) isocyanate: Contains an isocyanate group instead of an acetate group.
属性
CAS 编号 |
102932-06-9 |
|---|---|
分子式 |
C8H5BrCl2O2 |
分子量 |
283.93 g/mol |
IUPAC 名称 |
(2-bromo-4,6-dichlorophenyl) acetate |
InChI |
InChI=1S/C8H5BrCl2O2/c1-4(12)13-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3 |
InChI 键 |
IJMDWFGJOLVEJO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


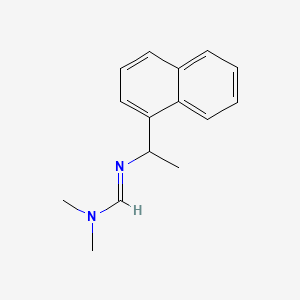
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
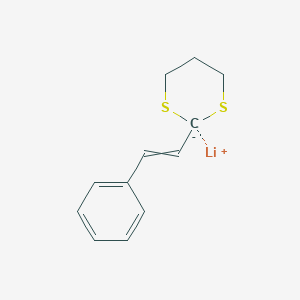
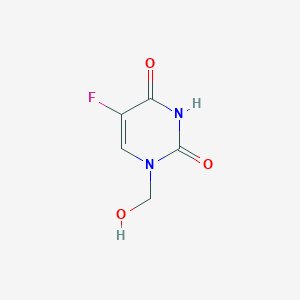
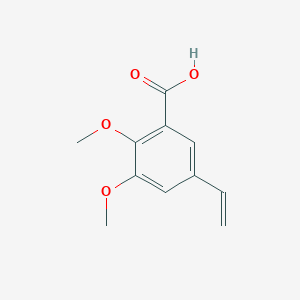
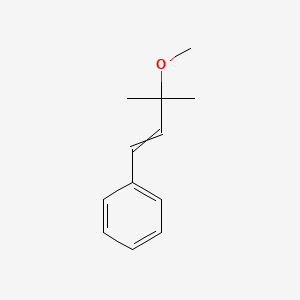
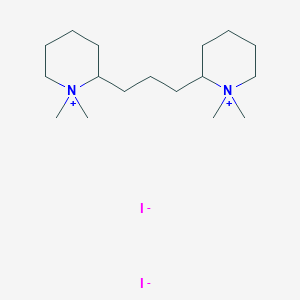

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
